Cas no 2006902-24-3 (5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine)

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine is a heterocyclic compound featuring a pyridine core substituted with a bromo group, an amine functionality, and a 3,3-difluoropyrrolidine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the difluoropyrrolidine group enhances metabolic stability and bioavailability, while the bromo substituent offers versatility for further functionalization via cross-coupling reactions. The amine group provides a handle for derivatization, facilitating the synthesis of targeted bioactive molecules. Its well-defined reactivity profile and structural features make it suitable for applications in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine structure
2006902-24-3 structure
Product name:5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine
CAS No:2006902-24-3
MF:C9H10BrF2N3
Molecular Weight:278.096607685089
MDL:MFCD31700297
CID:4783402

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine
    • 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine
    • 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-pyridin-3-ylamine
    • MDL: MFCD31700297
    • インチ: 1S/C9H10BrF2N3/c10-6-3-7(13)8(14-4-6)15-2-1-9(11,12)5-15/h3-4H,1-2,5,13H2
    • InChIKey: JWLKTTBFJUFRTM-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)N)N1CCC(C1)(F)F

計算された属性

  • 精确分子量: 277.00262 g/mol
  • 同位素质量: 277.00262 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2
  • 分子量: 278.10
  • XLogP3: 2.1

じっけんとくせい

  • Color/Form: No data avaiable

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine Security Information

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
190751-2.500g
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine, 95%
2006902-24-3 95%
2.500g
$2063.00 2023-09-07

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine 関連文献

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamineに関する追加情報

Introduction to 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine (CAS No. 2006902-24-3)

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2006902-24-3, represents a sophisticated molecular structure that integrates bromine and fluorine substituents with a pyridine and pyrrolidine backbone. The unique arrangement of these functional groups makes it a promising candidate for further exploration in drug discovery and development.

The molecular framework of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine combines the electron-withdrawing effects of the bromine atom and the electron-donating capabilities of the difluoropyrrolidine moiety. This balance is crucial for modulating the compound's reactivity and its potential interactions with biological targets. The presence of both pyridine and pyrrolidine rings provides a versatile scaffold for further chemical modifications, enabling researchers to fine-tune its pharmacological properties.

In recent years, there has been growing interest in heterocyclic compounds that incorporate both nitrogen-containing rings, such as pyridine and pyrrolidine. These structures are frequently found in biologically active molecules due to their ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The specific substitution pattern in 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine suggests potential applications in the development of small-molecule inhibitors or modulators for various therapeutic pathways.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The bromine substituent at the 5-position of the pyridine ring allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to introduce diverse pharmacophores into a molecular scaffold. Additionally, the difluoropyrrolidine group can serve as a hinge region, facilitating conformational flexibility that may enhance binding affinity to biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high precision. Molecular docking studies have shown that 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine can interact with various protein targets through multiple non-covalent interactions. This suggests that it may have applications in the development of drugs targeting enzymes or receptors involved in critical biological processes.

The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine presents an intriguing challenge due to its complex structure. However, recent methodologies have streamlined the preparation of fluorinated pyrrolidines, making it more feasible to access this type of compound. For instance, transition-metal-catalyzed reactions have been employed to introduce fluorine atoms with high selectivity. These advances have opened up new avenues for synthesizing related compounds and exploring their pharmacological potential.

In conclusion, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine (CAS No. 2006902-24-3) is a structurally unique compound with significant promise in pharmaceutical research. Its combination of functional groups and heterocyclic scaffolds make it an attractive candidate for further exploration in drug discovery. As computational methods continue to improve and synthetic techniques become more refined, compounds like this are likely to play a crucial role in developing novel therapeutic agents.

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